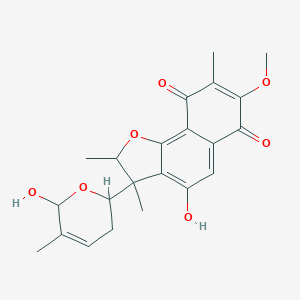

Furaquinocin G

Description

Structure

3D Structure

Properties

CAS No. |

134985-02-7 |

|---|---|

Molecular Formula |

C22H24O7 |

Molecular Weight |

400.4 g/mol |

IUPAC Name |

4-hydroxy-3-(6-hydroxy-5-methyl-3,6-dihydro-2H-pyran-2-yl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione |

InChI |

InChI=1S/C22H24O7/c1-9-6-7-14(29-21(9)26)22(4)11(3)28-20-15-12(8-13(23)16(20)22)18(25)19(27-5)10(2)17(15)24/h6,8,11,14,21,23,26H,7H2,1-5H3 |

InChI Key |

QYYCUZABDGTLCM-UHFFFAOYSA-N |

SMILES |

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C4CC=C(C(O4)O)C |

Canonical SMILES |

CC1C(C2=C(C=C3C(=C2O1)C(=O)C(=C(C3=O)OC)C)O)(C)C4CC=C(C(O4)O)C |

Synonyms |

furaquinocin G |

Origin of Product |

United States |

Isolation and Microbial Production of Furaquinocin G

Identification of Furaquinocin G-Producing Microorganisms

The primary producers of furaquinocins, including this compound, are bacteria belonging to the genus Streptomyces, which are well-known for their ability to synthesize a wide array of secondary metabolites. scispace.com

Streptomyces sp. KO-3988

This compound, along with its congeners Furaquinocin C, D, E, F, and H, was first isolated from the culture broth of the actinomycete strain Streptomyces sp. KO-3988. nih.govkitasato-u.ac.jp This strain stands as the original and most definitive source of this compound. Research has identified the furaquinocin biosynthetic gene cluster within this organism, confirming its genetic capability to produce these complex molecules. nih.govsecondarymetabolites.org Streptomyces sp. KO-3988 uniquely possesses two distinct mevalonate (B85504) (MV) pathway gene clusters, which are involved in the biosynthesis of the isoprenoid precursors required for furaquinocin assembly. nih.gov

Streptomyces sp. Je 1-369

Another notable strain, Streptomyces sp. Je 1-369, isolated from the rhizosphere soil of Juniperus excelsa, has been identified as a producer of novel furaquinocins, specifically K and L. mdpi.comnih.gov While not a direct producer of this compound, this strain is highly relevant because its furaquinocin biosynthetic gene cluster shows a 60% similarity to the furaquinocin B biosynthetic gene cluster from Streptomyces sp. KO-3988. nih.govresearchgate.net This genetic homology suggests a shared evolutionary origin for the biosynthetic pathways and highlights the potential for similar fermentation and isolation strategies to be effective.

| Producing Microorganism | Isolated Furaquinocins | Key Findings |

| Streptomyces sp. KO-3988 | Furaquinocins C, D, E, F, G, H | Original source of this compound. nih.govkitasato-u.ac.jp Contains the identified fur biosynthetic gene cluster. rsc.org |

| Streptomyces sp. Je 1-369 | Furaquinocins K, L | Isolated from rhizosphere soil. mdpi.comnih.gov Its biosynthetic gene cluster is 60% similar to that of Streptomyces sp. KO-3988. nih.govresearchgate.net |

Optimization of Fermentation and Culture Conditions for Enhanced this compound Biosynthesis

Maximizing the production of this compound requires the careful optimization of fermentation parameters. This process involves adjusting the composition of the culture medium and the physical conditions of growth to favor the secondary metabolic pathways responsible for biosynthesis.

Research into related furaquinocins provides insight into effective culture conditions. For instance, the production of furaquinocins K and L by Streptomyces sp. Je 1-369 was achieved using SG medium for large-scale cultivation. mdpi.com In studies involving the heterologous expression of furaquinocin gene clusters from strain KO-3988, transformants of Streptomyces lividans were successfully grown in SK no. 2 medium to produce Furaquinocin D. asm.org

Optimization strategies typically focus on the following parameters:

Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources are critical. For example, the production of an antimicrobial from Streptomyces misioinses was maximized using a medium containing mannose as the carbon source and potassium nitrate (B79036) as the nitrogen source. sphinxsai.com

pH: The pH of the culture medium can significantly influence enzyme activity and nutrient uptake. Optimal production for the S. misioinses compound was found at a pH of 8. sphinxsai.com

Aeration and Agitation: As Streptomyces are aerobic bacteria, sufficient oxygen supply through controlled aeration and agitation is crucial for growth and metabolite production. Fermentation of S. lividans transformants was carried out with agitation at 200 rpm. asm.org

Incubation Time and Temperature: The duration of the fermentation and the incubation temperature are key variables. Culturing is typically performed at temperatures around 30°C for several days. asm.orgntu.edu.sg

The table below outlines typical components and conditions used in the fermentation of Streptomyces for producing furaquinocins and related compounds.

| Parameter | Condition/Component | Reference |

| Media | SG Medium, SK no. 2 Medium | mdpi.comasm.org |

| Carbon Source | Glucose, Maltose, Mannose | sphinxsai.comntu.edu.sg |

| Nitrogen Source | Yeast Extract, Potassium Nitrate | sphinxsai.comntu.edu.sg |

| Temperature | 30°C | asm.org |

| Agitation | 180-200 rpm | asm.orgntu.edu.sg |

| pH | 7.0 - 8.0 | sphinxsai.com |

| Fermentation Time | 4 - 7 days | asm.orgsphinxsai.com |

Chromatographic and Spectroscopic Methods for Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process that relies on the compound's specific physico-chemical properties.

The general procedure begins with the extraction of the active compounds from the culture supernatant. This is typically achieved using a water-immiscible organic solvent, such as ethyl acetate. mdpi.comsphinxsai.com The organic extract, containing a mixture of metabolites, is then concentrated under reduced pressure.

This crude extract undergoes several stages of chromatography to separate this compound from other compounds. mdpi.com

Normal-Phase Chromatography: The initial purification step often involves chromatography on a silica (B1680970) gel column. mdpi.com

Size-Exclusion Chromatography: Further separation based on molecular size can be performed using a resin like Sephadex. mdpi.com

High-Performance Liquid Chromatography (HPLC): This is a critical step for achieving high purity. Reverse-phase HPLC (RP-HPLC) using a C18 column is commonly employed. asm.orgnih.gov The separation is achieved by eluting the column with a gradient of solvents, such as acetonitrile (B52724) and water. asm.orgnih.gov Preparative HPLC is used to isolate sufficient quantities of the pure compound. mdpi.comnih.gov

Once isolated, the structure of this compound is confirmed using a combination of spectroscopic methods. nih.gov

UV Spectroscopy: Provides initial information about the naphthoquinone moiety, which has a characteristic absorption spectrum. mdpi.com

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. mdpi.comacdlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (like COSY and HMBC), are used to elucidate the detailed chemical structure and stereochemistry of the molecule. nih.govacdlabs.com

| Technique | Purpose | Details |

| Solvent Extraction | Initial recovery from culture broth | Using ethyl acetate. mdpi.comsphinxsai.com |

| Silica Gel Chromatography | Crude separation | Normal-phase chromatography. mdpi.com |

| Size-Exclusion Chromatography | Separation by molecular size | e.g., Sephadex column. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution purification | Typically reverse-phase on a C18 column with acetonitrile/water gradient. asm.orgnih.gov |

| UV Spectroscopy | Structural information | Identifies the naphthoquinone chromophore. mdpi.com |

| Mass Spectrometry (MS) | Molecular weight determination | Provides molecular formula. mdpi.comacdlabs.com |

| Nuclear Magnetic Resonance (NMR) | Complete structure elucidation | ¹H, ¹³C, and 2D NMR techniques. nih.govacdlabs.com |

Advanced Structural Elucidation and Stereochemical Analysis of Furaquinocin G

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Furaquinocin G Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of the furaquinocin family, including this compound. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to piece together the complex framework of these molecules. mdpi.comnih.gov

For instance, in the analysis of related furaquinocins, ¹H NMR spectra reveal characteristic signals for methyl groups, methoxy (B1213986) groups, and protons on the aromatic and terpenoid moieties. nih.gov The chemical shifts and coupling constants provide valuable information about the connectivity of atoms. ¹³C NMR spectroscopy complements this by identifying the carbon skeleton, including quaternary carbons, which are not directly observed in ¹H NMR. mdpi.comnih.gov

Two-dimensional NMR techniques are particularly powerful. Heteronuclear Multiple Bond Correlation (HMBC) experiments, for example, allow for the identification of long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different structural fragments of the molecule. nih.govclockss.org In the broader furaquinocin family, techniques like the analysis of Mosher esters using NMR have been pivotal in assigning the absolute stereochemistry of the compounds. researchgate.netclockss.org

While specific ¹H and ¹³C NMR data for this compound is not detailed in the provided results, the general application of these techniques across the furaquinocin family underscores their essential role. The process typically involves dissolving the purified compound in a deuterated solvent, such as CDCl₃ or CD₃OD, and acquiring a suite of NMR spectra. mdpi.comnih.gov

Mass Spectrometry Techniques in this compound Characterization (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of furaquinocins, including this compound. clockss.orgunesp.br This technique provides a highly accurate mass measurement of the molecule, often to within a few parts per million (ppm), which allows for the unambiguous determination of its molecular formula. thermofisher.cominnovareacademics.in

For example, in the characterization of the related Furaquinocin K, HRMS established its molecular formula as C₂₃H₂₈O₅ based on the measured monoisotopic mass. mdpi.com Similarly, for Furaquinocin L, the molecular formula was determined to be C₂₄H₃₀N₂O₆. mdpi.com This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

The process of HRMS analysis typically involves techniques like electrospray ionization (ESI) to generate charged molecules that can be analyzed by the mass spectrometer. nih.gov The high resolving power of instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for the separation of ions with very similar mass-to-charge ratios. innovareacademics.in This capability is invaluable in the study of complex natural products like this compound, ensuring a confident assignment of their molecular formula, which is a fundamental first step in complete structure elucidation. asm.orgroyalsocietypublishing.org

X-ray Crystallography and Chemical Derivatization for Absolute Stereochemistry Assignment of Furaquinocin Congeners

The definitive determination of the absolute stereochemistry of the furaquinocin family has been achieved through a combination of X-ray crystallography and chemical derivatization methods. researchgate.netclockss.org While direct X-ray crystallographic data for this compound is not explicitly mentioned in the provided search results, the absolute stereochemistries of several congeners, including furaquinocins A, B, D, and E, were assigned using this powerful technique. clockss.org

X-ray crystallography provides an unambiguous three-dimensional structure of a molecule, revealing the precise spatial arrangement of its atoms. uq.edu.au However, obtaining suitable crystals for analysis can be a significant challenge.

To overcome this, chemical derivatization techniques are often employed. One such method is the use of Mosher's esters. By reacting the furaquinocin with a chiral reagent like Mosher's acid, diastereomeric esters are formed. The analysis of the ¹H NMR spectra of these esters can then be used to deduce the absolute configuration of the alcohol center in the original molecule. researchgate.netclockss.org This method, in conjunction with chemical correlation between different furaquinocins, has been instrumental in assigning the absolute stereochemistry for this compound. clockss.org For instance, the synthesis of a specific enantiomer of a furaquinocin precursor and its subsequent conversion to the natural product can confirm the absolute stereochemistry. clockss.org

Comparative Spectroscopic Analysis and Stereochemical Relationships within the Furaquinocin Family

The furaquinocin family comprises a series of structurally related meroterpenoids that differ primarily in the oxygenation and saturation patterns of their isoprenoid side chains. mdpi.comresearchgate.net A comparative analysis of their spectroscopic data, particularly NMR and mass spectra, reveals these subtle structural variations and establishes the stereochemical relationships between the different congeners.

The core furanonaphthoquinone skeleton is a common feature across the family, leading to similarities in their UV and NMR spectra. mdpi.com For instance, the ¹H and ¹³C NMR spectra of various furaquinocins show conserved signals corresponding to the aromatic and quinone moieties. nih.govnih.gov However, variations in the side chain result in distinct NMR signals that allow for the differentiation of each family member.

The absolute stereochemistry at the chiral centers C-2 and C-3 is generally conserved as (2R, 3R) across the naturally occurring furaquinocins. mdpi.com This was established through a combination of X-ray crystallography of some members, chemical correlations between congeners, and the application of methods like the Mosher ester analysis. researchgate.netclockss.org For example, the total synthesis of (-)-furaquinocin C confirmed its absolute stereochemistry, which in turn helped to solidify the stereochemical assignments for other members of the family, including this compound. clockss.org The comparison of optical rotation values also serves as a tool to infer stereochemical relationships within the family. mdpi.com

Biosynthetic Pathways and Enzymology of Furaquinocin G

Genetic Architecture of Furaquinocin Biosynthesis

The genetic blueprint for furaquinocin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC). The identification and analysis of this cluster have been pivotal in understanding the enzymatic steps leading to the formation of Furaquinocin G.

Identification and Bioinformatic Analysis of Furaquinocin Biosynthetic Gene Clusters (e.g., fur cluster, BGC0001078)

The furaquinocin biosynthetic gene cluster, commonly referred to as the fur cluster, has been identified in producing organisms like Streptomyces sp. KO-3988. nih.govresearchgate.net This cluster, cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database as BGC0001078, contains the complete set of genes necessary for the synthesis of the furaquinocin scaffold. biorxiv.orgu-tokyo.ac.jpsecondarymetabolites.org Bioinformatic analysis of the fur cluster revealed the presence of genes encoding key enzymes for both polyketide and terpenoid biosynthesis, as well as tailoring enzymes responsible for subsequent modifications. nih.govsecondarymetabolites.org

Genome mining has also identified homologous clusters in other Streptomyces strains. For instance, a gene cluster with 60% homology to the furaquinocin B biosynthetic cluster was found in Streptomyces sp. Je 1-369. mdpi.comnih.govscispace.com While sharing core biosynthetic genes, the organization of these clusters can differ between strains. mdpi.comnih.govscispace.com The conservation of a core set of genes, particularly those involved in the formation of the 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) core and the initial prenylation, is a common feature among related meroterpenoid BGCs. rsc.orgrsc.orgnih.gov

The fur cluster from Streptomyces sp. KO-3988 spans approximately 25-48 kb and contains a suite of genes including those for a type III polyketide synthase (PKS), prenyltransferases, methyltransferases, and oxidoreductases. nih.govnih.gov The MIBiG entry BGC0001078 provides a detailed annotation of the genes within this cluster, linking them to their putative functions in the biosynthetic pathway. secondarymetabolites.org

Heterologous Expression and Genetic Manipulation for Pathway Elucidation

Heterologous expression of the fur gene cluster in a suitable host organism, such as Streptomyces lividans TK23 or Streptomyces albus, has been a powerful tool for confirming the cluster's role in furaquinocin production and for elucidating the functions of individual genes. nih.govrsc.orgrsc.org By expressing the entire cluster or subsets of genes, researchers have been able to isolate and identify biosynthetic intermediates, thereby piecing together the steps of the pathway. nih.govnih.gov

For example, the heterologous expression of a 25-kb DNA region containing the fur genes from Streptomyces sp. KO-3988 in S. lividans TK23 led to the production of Furaquinocin D, demonstrating the functionality of the cloned gene cluster. nih.gov Genetic manipulation, such as gene deletion experiments, has been instrumental in assigning specific functions to enzymes within the pathway. Deletion of the fur5 gene, for instance, helped to identify its role in the crucial reductive deamination step. rsc.org These genetic studies, combined with biochemical assays of purified enzymes, have provided a detailed understanding of the enzymatic cascade.

Precursor Origins and Assembly Mechanisms

The biosynthesis of this compound begins with the formation of two key precursors from distinct primary metabolic pathways: a polyketide-derived aromatic core and a terpenoid-derived isoprenoid side chain.

Polyketide Biosynthesis of the Naphthoquinone Core (e.g., 1,3,6,8-Tetrahydroxynaphthalene via Type III Polyketide Synthase)

The naphthoquinone core of furaquinocins is derived from the polyketide pathway. mdpi.comnih.govnih.gov Specifically, a type III polyketide synthase (PKS) is responsible for the iterative condensation of malonyl-CoA units to produce the key intermediate 1,3,6,8-tetrahydroxynaphthalene (THN). nih.govescholarship.org This symmetrical pentaketide (B10854585) intermediate is a common precursor for a wide range of meroterpenoids produced by actinomycetes. researchgate.netescholarship.orgdatapdf.com The identification of the gene encoding a THN synthase within the fur cluster provides direct genetic evidence for this biosynthetic origin. nih.gov Subsequent enzymatic modifications of the THN scaffold lead to the formation of the flaviolin-type structures that serve as the acceptor molecules for prenylation. rsc.org

Terpenoid Biosynthesis of the Isoprenoid Moiety (e.g., Geranyl Diphosphate (B83284) via Mevalonate (B85504) Pathway)

The isoprenoid side chain of this compound is derived from the terpenoid pathway. In Streptomyces sp. KO-3988, this is accomplished via the mevalonate (MVA) pathway, which synthesizes the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govresearchgate.net Interestingly, this strain possesses two distinct MVA pathway gene clusters. nih.gov These C5 units are then condensed to form geranyl diphosphate (GPP), a ten-carbon monoterpene precursor. nih.govexpasy.org The gene for a GPP synthase has been identified within the fur gene cluster. secondarymetabolites.org This GPP molecule is the prenyl donor for the subsequent attachment to the polyketide core.

Enzymatic Cascade of this compound Formation

The assembly of this compound from its precursors involves a cascade of enzymatic reactions, including prenylation, methylation, and cyclization, that are catalyzed by enzymes encoded within the fur gene cluster.

A crucial early step in the pathway is the reductive deamination of an 8-amino-flaviolin intermediate. rsc.orgrsc.orgnih.gov This process is initiated by a diazotization reaction, leading to the formation of a hydroquinone (B1673460) intermediate, which is essential for the subsequent methylation and prenylation steps. researchgate.netrsc.orgresearchgate.net

The prenyltransferase Fur7 plays a pivotal role in attaching the geranyl moiety from GPP to the polyketide scaffold. rsc.orgnih.govgenome.jp Initially, 2-methoxy-3-methylflaviolin was identified as a substrate for Fur7. rsc.orgnih.gov However, more recent studies suggest that the authentic substrate is the reduced hydroquinone form of this molecule. researchgate.net Fur7 exhibits a degree of promiscuity, capable of acting on different substrates, and catalyzes the formation of a C-prenylated intermediate. nih.govexpasy.orggenome.jpgenome.jp

Role of Prenyltransferases (e.g., Fur7) in Geranyl Group Attachment

A crucial step in the biosynthesis of furaquinocin is the attachment of a 10-carbon geranyl group to a polyketide scaffold, a reaction catalyzed by a prenyltransferase. nih.gov Bioinformatic analysis of the furaquinocin biosynthetic gene cluster identified Fur7 as the likely prenyltransferase responsible for this transformation. nih.govnih.gov

Studies involving a Streptomyces albus transformant with a deleted fur7 gene failed to produce furaquinocin, but instead accumulated the novel intermediate 2-methoxy-3-methyl-flaviolin. nih.govnih.gov The addition of purified recombinant Fur7 enzyme to this intermediate, along with geranyl pyrophosphate (GPP), resulted in the formation of prenylated products, confirming the role of Fur7 in geranylation. nih.govnih.gov The primary product of this reaction is 6-prenyl-2-methoxy-3-methyl-flaviolin, also known as Fur-P1. nih.govrsc.org

Interestingly, recent research suggests that the true substrate for Fur7 is the reduced hydroquinone form of 2-methoxy-3-methylflaviolin, which is 2-methoxy-3-methyl-1,2,4,5,7-pentahydroxynaphthalene (2-methoxy-3-methyl PHN). rsc.org The prenylation reaction is significantly enhanced when the substrate is in this reduced state. rsc.org Fur7 has also demonstrated promiscuous activity, being able to utilize both GPP and dimethylallyl pyrophosphate (DMAPP) as prenyl donors. nih.govresearchgate.net

Stereoselective Methylation Reactions by Specific Methyltransferases (e.g., Fur4, Fur6)

The furaquinocin biosynthetic pathway involves two key methylation reactions catalyzed by the methyltransferases Fur4 and Fur6. nih.govrsc.org These enzymes are responsible for the addition of methyl groups at specific positions on the naphthoquinone core. nih.gov The genes fur4 and fur6 show significant sequence similarity to other known methyltransferases. nih.gov

The formation of 2-methoxy-3-methylflaviolin, the substrate for the prenyltransferase Fur7, requires two methylation steps. nih.gov It is presumed that these reactions, catalyzed by Fur4 and Fur6, occur prior to the prenylation step. nih.gov

More recent and detailed analysis of the biosynthetic pathway has revealed that these methylation reactions, similar to the prenylation step, occur on a reduced hydroquinone intermediate. rsc.org Specifically, the key hydroquinone intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN), is the substrate for the initial methylation. rsc.orgresearchgate.netresearchgate.net The introduction of these two methyl groups is critical as it dictates the position for the subsequent attachment of the geranyl group. rsc.orgnih.gov

Intramolecular Hydroalkoxylation and Subsequent Cyclization Steps

Following the prenylation of the hydroquinone intermediate, a critical cyclization event occurs to form the characteristic furan (B31954) ring of the furaquinocin structure. nih.govrsc.org This cyclization is achieved through an intramolecular hydroalkoxylation of an alkene. rsc.orgnih.govrsc.org

This unique cyclization is catalyzed by an enzyme with homology to methyltransferases, yet it functions in an S-adenosylmethionine (SAM)-independent manner. rsc.orgresearchgate.netrsc.org The enzyme responsible for this step, Fur21, is considered an unprecedented type of cyclase. nih.govu-tokyo.ac.jp The reaction catalyzed by Fur21 represents a significant challenge in stereoselective organic synthesis, highlighting the efficiency of enzymatic catalysis. nih.gov

The presumed substrate for this cyclization is the prenylated hydroquinone intermediate, Fur-P1, which is converted into furaquinocin C. nih.gov

Oxidative Modifications by Cytochrome P450 Enzymes (e.g., Fur8)

The final steps in the biosynthesis of some furaquinocins involve oxidative modifications, which are often catalyzed by cytochrome P450 enzymes. nih.govescholarship.org The gene fur8 in the furaquinocin biosynthetic cluster encodes a putative cytochrome P450 enzyme. nih.govescholarship.orgasm.org

It is proposed that Fur8 is responsible for the hydroxylation of furaquinocin C at the C-4' position of the geranyl moiety to yield this compound. nih.gov This is supported by the observation that a Streptomyces albus transformant lacking a functional fur8 gene produced furaquinocin C but not this compound. nih.gov

Characterization of Biosynthetic Intermediates

Several key intermediates in the furaquinocin biosynthetic pathway have been identified and characterized, providing crucial insights into the sequence of reactions.

| Intermediate | Description | Reference(s) |

| 2-methoxy-3-methylflaviolin | A novel intermediate that accumulates in fur7-deficient mutants. It serves as the substrate for the prenyltransferase Fur7. | nih.gov, rsc.org, nih.gov |

| Fur-P1 | The direct product of the Fur7-catalyzed prenylation of 2-methoxy-3-methylflaviolin. It is the likely substrate for the subsequent cyclization reaction. | nih.gov, rsc.org |

| 1,2,4,5,7-pentahydroxynaphthalene (PHN) | A key hydroquinone intermediate formed via the reductive deamination of 8-amino-flaviolin. It is the actual substrate for the methylation reactions. | rsc.org, rsc.org, researchgate.net, researchgate.net |

Comparative Biosynthetic Strategies for THN-Derived Meroterpenoids

The biosynthesis of furaquinocin shares common features with other 1,3,6,8-tetrahydroxynaphthalene (THN)-derived meroterpenoids, such as naphterpin (B1215475) and furanonaphthoquinone. rsc.orgnih.govrsc.org A conserved set of biosynthetic genes across different meroterpenoid pathways suggests a shared biosynthetic mechanism, particularly in the early stages. rsc.orgnih.gov

A common theme is the use of 8-amino-flaviolin as a key biosynthetic intermediate, followed by a reductive deamination step. rsc.orgnih.gov This strategy of transiently introducing an amino group, only to remove it later, appears to be a conserved strategy to form a crucial hydroquinone intermediate that facilitates subsequent modifications like methylation and prenylation. rsc.orgnih.gov

However, the pathways diverge in the later, pathway-specific cyclization and modification steps, leading to the vast structural diversity observed among THN-derived meroterpenoids. rsc.orgnih.gov For instance, while furaquinocin biosynthesis utilizes a methyltransferase homolog for its key cyclization, other meroterpenoid pathways employ different enzymes, such as vanadium-dependent haloperoxidases, for their cyclization reactions. researchgate.netnih.gov These differing strategies for cyclization are a major contributor to the structural diversification of this class of natural products. researchgate.netnih.gov

Total Synthesis and Advanced Synthetic Methodologies for Furaquinocin G

Retrosynthetic Analysis and Strategic Disconnections for Furaquinocin Skeleton Construction

The synthesis of the furaquinocin family has been approached through several strategic disconnections, reflecting different philosophies in assembling the complex molecular framework.

A common retrosynthetic strategy involves the late-stage construction of the furanonaphthoquinone skeleton. clockss.org In this approach, the primary disconnection is the bond formed during a Diels-Alder cycloaddition. This simplifies the target into two key fragments: a highly substituted diene, which carries the chiral information for the side chain, and a suitable dienophile, typically a bromoquinone derivative. clockss.orgresearchgate.net This strategy hinges on achieving high regioselectivity in the key cycloaddition step to furnish the desired furanonaphthoquinone core. clockss.org

An alternative analysis, particularly for congeners like Furaquinocin A, B, and E, begins by disconnecting the naphthoquinone portion and the side chain from a core dihydrobenzofuran synthon. researchgate.netacs.org This modular approach focuses on the early, enantioselective construction of the dihydrobenzofuran ring system, which already contains some of the requisite stereocenters. researchgate.netacs.org Subsequent steps then build upon this core by introducing the side chain and elaborating the aromatic system into the final naphthoquinone. acs.org

A third strategy prioritizes the stereoselective construction of the contiguous stereocenters on the tetrahydrofuran (B95107) ring. researchgate.net This approach disconnects the molecule to reveal a key aldehyde intermediate. The synthesis then focuses on building this aldehyde and employing stereoselective reactions, such as methylene (B1212753) transfers and alkynyl group shifts, to meticulously install the C(2), C(3), and C(10) stereocenters before the final annulation to form the aromatic system. researchgate.netresearchgate.net

These varied retrosynthetic pathways have led to the development and application of a diverse array of powerful synthetic methodologies.

Key Synthetic Transformations and Methodologies

The successful total syntheses of furaquinocins have relied on the strategic implementation of several advanced and stereoselective chemical reactions.

Diels-Alder Reactions for Furanonaphthoquinone Skeleton Assembly

The Diels-Alder reaction has proven to be a highly effective method for the convergent assembly of the furanonaphthoquinone skeleton of furaquinocins. clockss.org This strategy was central to the first total synthesis of (-)-furaquinocin C. clockss.org The key transformation involves a regioselective cycloaddition between a complex, substituted diene and a bromoquinone dienophile. clockss.orgresearchgate.net

In a representative synthesis, a highly substituted 1,3-bis(trimethylsilyloxy)-1,3-diene, derived from a chiral lactone precursor like (R)-(+)-angelicalactone, serves as the diene component. clockss.org This diene is reacted with a bromoquinone, which acts as the dienophile. clockss.org The reaction proceeds with a high degree of regioselectivity, dictated by the electronic and steric properties of the bromoquinone, to afford the desired furanonaphthoquinone skeleton as the exclusive regioisomer. clockss.org Following the cycloaddition, elimination of hydrogen bromide and trimethylsilanol, along with tautomerization, yields the aromatic naphthoquinone core. clockss.org This approach allows for the rapid construction of the polycyclic system from two less complex fragments. researchgate.net

| Reaction Type | Key Reactants | Product | Significance |

| Regioselective Diels-Alder | Substituted 1,3-bis(trimethylsilyloxy)-1,3-diene & Bromoquinone | Furanonaphthoquinone Skeleton | Efficient and regiocontrolled construction of the core polycyclic system. clockss.orgresearchgate.net |

Stereoselective 1,2-Shift of Alkynyl Groups

Establishing the correct stereochemistry at the C(2) and C(3) positions of the furaquinocin core is a significant synthetic challenge. One innovative solution involves a cobalt-complex mediated, stereospecific 1,2-shift of an alkynyl group. researchgate.netresearchgate.net This reaction was a key step in a synthetic route developed for several furaquinocin congeners. researchgate.net

The strategy begins with an α-alkynyl carbonyl compound, which is complexed with a cobalt species. titech.ac.jp This complexation facilitates the 1,2-anionotropic rearrangement of the alkynyl group, a transformation that is difficult to achieve with the un-complexed analogue. psu.edu The migration of the cobalt-complexed alkynyl group establishes the crucial C(2)-C(3) stereochemical relationship with high stereospecificity. researchgate.netmolaid.com This method provides an elegant way to construct the quaternary stereocenter at C(2) while simultaneously setting the adjacent stereocenter at C(3). researchgate.net

Cuprate-Mediated Conjugate Additions to α,β-Unsaturated Lactones

The construction of the chiral side chain and its attachment to the lactone ring has been effectively accomplished using cuprate-mediated conjugate additions. This methodology was a cornerstone of the first total synthesis of (-)-furaquinocin C, starting from (R)-(+)-angelicalactone. clockss.orgresearchgate.net The synthesis utilized sequential conjugate additions to an α,β-unsaturated lactone to introduce the necessary carbon framework and control the stereochemistry. clockss.org

The initial step involves the 1,4-addition of an organocuprate reagent to introduce the isoprenoid side chain. Subsequently, a second cuprate (B13416276) addition, typically using a methylcuprate, is performed to install the methyl group. clockss.org The stereochemical outcome of these additions is generally controlled by the existing stereocenter at C(4) of the lactone ring, with the incoming nucleophile typically adding from the face opposite to the resident substituent to minimize steric hindrance. clockss.org This sequential and diastereoselective approach allows for the precise construction of the stereocenters on the lactone portion of the molecule, which is ultimately incorporated into the furanonaphthoquinone core. clockss.org

| Reaction Type | Substrate | Reagent | Key Outcome |

| Conjugate Addition | α,β-Unsaturated Lactone | Organocuprate (e.g., Me₂CuLi) | Stereoselective formation of C-C bonds to build the functionalized side chain. clockss.org |

Stereoselective Methylene Transfer Reactions

The creation of the three contiguous stereogenic centers at C(2), C(3), and C(10) represents a formidable synthetic hurdle. A stereoselective methylene transfer reaction to a chiral aldehyde has been employed to address this challenge. researchgate.net In the synthesis of furaquinocins A, B, D, and H, a Corey-Chaykovsky reaction was used to convert a key aldehyde intermediate into a stereodefined epoxide. researchgate.netnih.gov

This reaction involves the treatment of the aldehyde with a sulfur ylide, which acts as a methylene-transfer agent. oulu.fi The facial selectivity of the addition is controlled by the existing chirality in the aldehyde substrate, leading to the formation of the epoxide with high diastereoselectivity. researchgate.net This resulting epoxide is a versatile intermediate, as the ring can be opened by various nucleophiles to install the remainder of the side chain, thereby finalizing the stereochemistry at all three contiguous centers. researchgate.netresearchgate.net

Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations and Reductive Heck Cyclization

A modular and highly enantioselective route to the furaquinocin core has been developed utilizing palladium catalysis. acs.org This strategy culminated in the total syntheses of furaquinocins A, B, and E and relies on two key palladium-catalyzed steps: a dynamic kinetic asymmetric transformation (DYKAT) and a reductive Heck cyclization. researchgate.netacs.org

The sequence begins with a DYKAT performed on carbonates derived from Baylis-Hillman adducts. acs.orgmedchemexpress.com In this process, a racemic starting material is converted into a single enantiomer of the product in high yield and enantioselectivity, using a palladium catalyst with a chiral ligand. sigmaaldrich.com This step efficiently sets the stereochemistry of the dihydrobenzofuran core. acs.org

This transformation is followed by an intramolecular reductive Heck cyclization. acs.orgthieme-connect.de The σ-alkylpalladium(II) species formed after the initial carbopalladation is intercepted by a hydride donor, leading to the formation of the dihydrobenzofuran ring. chim.it This cascade process allows for the enantio- and diastereoselective construction of the core furaquinocin synthon, which can then be further elaborated to various members of the natural product family. researchgate.netacs.org

Naphthoquinone Assembly via Squaric Acid Methodology

The construction of the naphthoquinone core, a defining feature of the furaquinocin family, has been effectively achieved using a methodology based on squaric acid. medchemexpress.comacs.org This approach is a key step in a modular total synthesis strategy, particularly highlighted in the synthesis of Furaquinocin E and its analogues. acs.orgresearchgate.net The process involves the reaction of a vinylketene, generated from a suitable precursor, with a squaric acid derivative to assemble the naphthoquinone skeleton. narod.ru

A significant advantage of this method is its flexibility; by employing differentially substituted squaric acid derivatives, chemists can synthesize various analogues of the natural products. medchemexpress.comacs.orgstanford.edu For instance, this strategy was successfully used to create three different analogues of Furaquinocin E. medchemexpress.comresearchgate.net In some cases, conventional thermal conditions (e.g., toluene (B28343) at 110°C) for the rearrangement step led to incomplete conversion. narod.ru To overcome this, microwave-assisted heating was applied, demonstrating a modern solution to improve the efficiency of the squaric acid/vinylketene rearrangement for the synthesis of naphthoquinone structures like those in the furaquinocin series. narod.ru

| Reaction | Key Reagents/Method | Outcome | Reference |

| Naphthoquinone Assembly | Squaric acid derivatives, Vinylketene | Flexible construction of the naphthoquinone core. | medchemexpress.comacs.orgstanford.edu |

| Process Enhancement | Microwave Irradiation | Improved reaction conversion over conventional heating. | narod.ru |

Enantioselective and Diastereoselective Approaches to Furaquinocin G Stereocenters

The complex stereochemistry of the furaquinocins requires precise control during synthesis. A powerful and modular strategy has been developed to establish the crucial stereocenters of the dihydrobenzofuran core, which is a central structural element of these natural products. medchemexpress.comacs.org This approach begins with a Palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) performed on carbonate derivatives of Baylis-Hillman adducts. medchemexpress.comacs.orgresearchgate.net This key reaction is followed by a reductive Heck cyclization, which proceeds with high enantio- and diastereoselectivity to construct the dihydrobenzofuran scaffold. medchemexpress.comacs.orgresearchgate.net The use of chiral ligands for the palladium catalyst is essential for controlling the stereochemical outcome of these transformations. chim.it

For furaquinocin congeners that possess additional stereocenters in their side chains, such as Furaquinocins A and B, other stereoselective methods are employed. medchemexpress.comacs.org A diastereoselective Sakurai allylation has been successfully used to introduce these additional stereogenic centers. medchemexpress.comacs.orgresearchgate.net Further elongation of the side chain can be achieved stereoselectively through techniques like cross metathesis or ring closing metathesis. medchemexpress.comacs.orgresearchgate.net Another synthetic route establishes the C(2)-C(3) stereochemical relationship through a Cobalt-complex mediated stereospecific 1,2-shift of an alkynyl group. researchgate.netresearchgate.net This is followed by a stereoselective methylene transfer reaction to an aldehyde, which sets three contiguous stereogenic centers at C(2), C(3), and C(10). researchgate.netresearchgate.net

| Synthetic Challenge | Methodology | Key Features | Reference |

| Dihydrobenzofuran Core | Pd-catalyzed DYKAT of Baylis-Hillman adduct carbonates, followed by reductive Heck cyclization. | High enantio- and diastereoselectivity. | medchemexpress.comacs.orgresearchgate.net |

| Additional Side-Chain Stereocenters | Diastereoselective Sakurai allylation. | Introduces stereocenters for congeners like Furaquinocin A and B. | medchemexpress.comacs.orgstanford.edu |

| Contiguous Stereocenters (C2, C3, C10) | Co-complex mediated alkynyl shift; Stereoselective methylene transfer. | Establishes three adjacent stereocenters in a single sequence. | researchgate.netresearchgate.net |

Divergent Synthetic Routes to this compound and its Congeners (e.g., Furaquinocins A, B, C, D, E, H)

The structural similarities among the furaquinocin family have inspired the development of divergent and modular synthetic strategies, allowing for the synthesis of multiple congeners from a common intermediate. medchemexpress.comacs.orgclockss.org This approach offers significant efficiency in accessing this class of natural products.

One prominent strategy relies on a highly functionalized dihydrobenzofuran, created via the previously mentioned DYKAT and reductive Heck methodology. medchemexpress.comacs.org This core structure serves as a launchpad for various furaquinocins. For example, the introduction of a double unsaturated side chain via a Horner-Wadsworth-Emmons reaction, combined with the squaric acid methodology for the quinone portion, leads directly to the total synthesis of Furaquinocin E. medchemexpress.comacs.orgresearchgate.net This same core can then be further elaborated using diastereoselective allylations and metathesis reactions to construct the more complex side chains of Furaquinocin A and Furaquinocin B. medchemexpress.comacs.orgresearchgate.net

An alternative divergent route utilizes a stereodefined epoxide as a versatile intermediate. researchgate.netresearchgate.net This key epoxide, containing the core stereochemistry of the furan (B31954) portion, can be coupled with different vinylic nucleophiles. researchgate.net By carefully selecting the vinylic partner, this strategy enables the divergent syntheses of four different members of the family: Furaquinocins A, B, D, and H. researchgate.netresearchgate.net Furthermore, a highly efficient synthesis of Furaquinocin C was achieved that constitutes a formal synthesis of Furaquinocin F, suggesting that this route could be adapted to access the entire family of furaquinocin natural products. clockss.org

| Common Intermediate | Subsequent Reactions | Synthesized Congeners | Reference |

| Dihydrobenzofuran Core | Horner-Wadsworth-Emmons, Squaric Acid Assembly | Furaquinocin E | medchemexpress.comacs.org |

| Dihydrobenzofuran Core | Sakurai Allylation, Metathesis | Furaquinocin A, Furaquinocin B | medchemexpress.comacs.orgresearchgate.net |

| Stereodefined Epoxide | Coupling with various vinylic nucleophiles | Furaquinocin A, Furaquinocin B, Furaquinocin D, Furaquinocin H | researchgate.netresearchgate.net |

| (R)-(+)-angelicalactone derivative | Diels-Alder, Sequential Cuprate Additions | Furaquinocin C, (Formal) Furaquinocin F | clockss.org |

Mechanistic Investigations of Furaquinocin G Bioactivity

Exploration of Cellular and Molecular Targets of Furaquinocin G Action

Furaquinocins have been identified as cytocidal antibiotics, exhibiting cell-killing activity against various cancer cell lines. Research has demonstrated that furaquinocins, as a class, are active against B16 melanoma cells and HeLa S3 cells. While the specific molecular targets of this compound are not yet fully elucidated, the broader class of naphthoquinone-based meroterpenoids is known to possess a range of biological activities, including cytotoxic, antibacterial, and neuroprotective effects. nih.govnih.gov The activity of these compounds is often linked to their ability to interact with cellular macromolecules, potentially interfering with essential processes. The antitumor activity of the parent compound, Furaquinocin A, suggests that its targets may be involved in cell proliferation or survival pathways. nih.gov Further investigation is required to pinpoint the specific enzymes, receptors, or other biomolecules that this compound directly binds to and modulates.

Deciphering Molecular Pathways and Cellular Processes Influenced by this compound

The observed cytocidal activity of furaquinocins points towards the modulation of fundamental cellular processes such as cell cycle progression, apoptosis, or metabolic pathways essential for cancer cell survival. The naphthoquinone core, a common feature of this family, is a well-known pharmacophore capable of participating in redox cycling, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, a known trigger for apoptosis. The antitumor properties exhibited by these compounds suggest an interference with signaling pathways critical for tumor growth and maintenance. nih.gov The broad biological activities of meroterpenoids, ranging from antitumor to antibacterial, suggest that they can affect diverse and fundamental cellular mechanisms. rsc.org

The following table presents the cytocidal activities of various furaquinocin compounds against two cancer cell lines, providing context for the potential potency of this compound.

| Furaquinocin | B16 Melanoma Cells | HeLa S3 Cells |

|---|---|---|

| A | 0.38 | 0.78 |

| B | 0.78 | 1.56 |

| C | 1.56 | 3.12 |

| D | 1.56 | 3.12 |

| E | 3.12 | 6.25 |

| F | 3.12 | 6.25 |

| G | 6.25 | 12.5 |

| H | 6.25 | 12.5 |

Structure-Activity Relationship (SAR) Studies of this compound and Designed Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule contributes to its biological activity. For furaquinocins, this involves modifying different parts of the molecule—the naphthoquinone core, the isoprenoid side chain, and various functional groups—to observe the resulting changes in potency and selectivity.

The naphthoquinone core is a critical component of the furaquinocin structure, derived from a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) backbone. nih.gov Modifications to this polyketide skeleton can significantly alter biological activity. For instance, the discovery of new analogs like Furaquinocins K and L, which feature modifications in the polyketide naphthoquinone skeleton, expands the structural diversity of this family. nih.govresearchgate.net Furaquinocin L, which contains a rare acetylhydrazone fragment, demonstrated activity against Gram-positive bacteria without cytotoxic effects, highlighting how changes to the core can modulate the type of biological activity observed. nih.govmdpi.com These findings underscore the importance of the naphthoquinone moiety and suggest that strategic modifications can fine-tune the therapeutic properties of the molecule. nih.gov

Furaquinocins are meroterpenoids, characterized by the fusion of a polyketide-derived core with a terpenoid (isoprenoid) moiety. nih.gov The isoprenoid side chain is believed to play a crucial role in the molecule's bioactivity, potentially by influencing its interaction with biological membranes or specific target proteins. nih.gov The biosynthesis of this side chain involves enzymes like prenyltransferases, such as Fur7, which attaches a geranyl group to the polyketide scaffold. researchgate.net The length, branching, and cyclization of this side chain can impact the compound's lipophilicity and steric properties, thereby affecting its ability to reach and bind to its target. The process of prenylation is a key step that often modulates the bioactivity of hybrid isoprenoid natural products. researchgate.net

Specific functional groups appended to the furaquinocin scaffold, such as hydroxyl, methoxy (B1213986), and methyl groups, can have a profound impact on target interactions. reachemchemicals.com These groups can influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds or engage in van der Waals interactions with a target. nih.govnih.gov For example, the biosynthesis of furaquinocin involves crucial methylation steps that determine the position for the subsequent attachment of the isoprenoid chain. nih.govrsc.org The presence and position of a hydroxyl group can affect solubility and provide a key interaction point with a biological target. reachemchemicals.com Similarly, methoxy groups can alter the electronic nature of the aromatic system and influence metabolic stability. Comprehensive SAR studies that systematically vary these functional groups are necessary to map the pharmacophore and optimize the molecule for enhanced potency and selectivity. nih.gov

Chemoenzymatic and Biosynthetic Engineering Approaches for Mechanistic Probe Generation

Advances in understanding the biosynthesis of furaquinocins have opened avenues for generating novel analogs through chemoenzymatic and biosynthetic engineering techniques. The identification and characterization of the furaquinocin biosynthetic gene cluster (fur cluster) from Streptomyces sp. KO-3988 provides a powerful toolkit for these approaches. nih.govnih.gov

By expressing these genes in a heterologous host like Streptomyces lividans, researchers can produce specific intermediates or novel furaquinocin analogs. nih.gov For example, the heterologous expression of the fur gene cluster led to the production of Furaquinocin D. nih.gov Key enzymes in the pathway, such as the prenyltransferase Fur7 and putative methyltransferases Fur4 and Fur6, are valuable biocatalysts. researchgate.net These enzymes can potentially be used in chemoenzymatic strategies to attach different isoprenoid chains or alter the methylation pattern of various naphthoquinone scaffolds, creating a library of analogs. nih.gov These engineered analogs can then be used as mechanistic probes to study target interactions and elucidate the compound's mode of action with greater precision. This synergistic combination of biosynthesis and chemical synthesis represents a promising strategy for discovering new bioactive molecules. nih.gov

The table below summarizes some of the key genes identified in the furaquinocin biosynthetic cluster and their putative functions.

| Gene | Putative Function | Role in Biosynthesis |

|---|---|---|

| Fur1-4 | Naphthoquinone core formation enzymes | Constructs the fundamental polyketide skeleton. nih.govresearchgate.net |

| Fur4, Fur6 | Methyltransferases | Catalyze methylation steps on the hydroquinone (B1673460) intermediate. researchgate.net |

| Fur7 | Prenyltransferase | Attaches the geranyl (isoprenoid) side chain to the polyketide core. researchgate.net |

| Fur8 | Cytochrome P450 | Likely involved in late-stage oxidation/modification of the molecule. researchgate.net |

Chemical Derivatization and Analog Development of Furaquinocin G

Design and Synthesis of Novel Furaquinocin G Analogs and Hybrid Molecules

The total synthesis of furaquinocins is a significant challenge due to their densely functionalized furanonaphthoquinone core and stereochemically complex side chains. Research in this area has led to modular and convergent strategies that not only enable the synthesis of the natural products but also provide pathways to novel analogs and hybrid molecules.

Research Findings:

Strategies for the total synthesis of several furaquinocins, which are applicable to the generation of this compound analogs, have been successfully developed. A notable modular approach for the synthesis of furaquinocins A, B, and E has been reported. medchemexpress.comnih.gov This strategy relies on several key reactions:

A Palladium-catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT) of carbonates derived from Baylis-Hillman adducts. medchemexpress.comnih.gov

A subsequent reductive Heck cyclization to construct the core dihydrobenzofuran ring system with high enantio- and diastereoselectivity. medchemexpress.comnih.gov

Assembly of the naphthoquinone moiety using squaric acid-based methodology. medchemexpress.comnih.gov

A significant advantage of this modular strategy is its flexibility. By employing differentially substituted squaric acid derivatives, researchers have successfully synthesized three distinct analogs of furaquinocin E, demonstrating the viability of this approach for generating a library of novel compounds. medchemexpress.comresearchgate.net

Another highly efficient synthetic route was developed for the first total synthesis of (-)-furaquinocin C. clockss.org This strategy, proceeding in just six steps from (R)-(+)-angelicalactone, utilizes a Diels-Alder reaction for the construction of the furanonaphthoquinone skeleton and sequential cuprate-mediated conjugate additions. clockss.org The efficiency of this route suggests it could be readily adapted to produce the entire family of furaquinocin natural products, including novel analogs of this compound. clockss.org

Furaquinocins are inherently hybrid molecules, originating from mixed polyketide and terpenoid biosynthetic pathways. nih.govnih.gov This hybrid nature inspires the design of new molecules. For instance, furanonaphthoquinone I, a regioisomer of furaquinocin C, has been isolated, suggesting that synthetic strategies could be designed to alter the regiochemistry of the furan (B31954) ring closure to produce novel scaffolds. nih.gov

| Target/Analog | Key Synthetic Strategy | Reported Application/Potential | Reference |

|---|---|---|---|

| Furaquinocin A, B, E | Pd-catalyzed DYKAT, Reductive Heck Cyclization, Squaric Acid Annulation | Modular synthesis allowing for analog creation. | medchemexpress.comnih.gov |

| Furaquinocin E Analogs | Use of differentially substituted squaric acid derivatives in a modular synthesis. | Demonstrated synthesis of three novel analogs. | medchemexpress.comresearchgate.net |

| (-)-Furaquinocin C | Diels-Alder reaction, Sequential cuprate-mediated conjugate additions. | Highly efficient route, proposed to be adaptable for the entire furaquinocin family. | clockss.org |

| Furanonaphthoquinone I | Natural regioisomer of Furaquinocin C. | Inspires synthetic approaches to produce novel regioisomeric analogs. | nih.gov |

Semi-Synthetic Modifications of Naturally Occurring this compound

Semi-synthesis, the chemical modification of an isolated natural product, offers a direct route to analogs without the complexities of total synthesis. While the unique structural properties of meroterpenoids like this compound make them attractive targets for semi-synthetic modification, specific documented examples starting from this compound are limited in the available literature. mdpi.com However, the discovery of new, naturally occurring furaquinocins provides valuable insights into regions of the molecule that are amenable to chemical change.

Research Findings:

The isolation of novel furaquinocins, such as K and L, reveals natural structural diversification that can guide semi-synthetic efforts. nih.gov These compounds feature modifications on the polyketide naphthoquinone skeleton, a departure from the variations typically seen on the terpenoid side chain in other furaquinocins. nih.gov

Notably, Furaquinocin L possesses an acetylhydrazone fragment, a rare functional group for natural products, attached to the quinone moiety. nih.govscispace.com The structure of this compound contains a cyclic hemiacetal, which presents a different set of reactive handles. researchgate.net The discovery of Furaquinocin L suggests that the naphthoquinone core is a viable site for modification. Potential semi-synthetic modifications could target the hydroxyl groups or the quinone system of this compound to introduce new functionalities, similar to the acetylhydrazone seen in Furaquinocin L, thereby altering the compound's physicochemical and biological properties.

The search for methods of total and semi-synthetic synthesis of meroterpenoids is an active area of interest, driven by their unique biological and structural properties. mdpi.com The development of such methods would be crucial for conducting detailed SAR studies and optimizing the therapeutic profile of this compound.

Computational Chemistry and Chemoinformatics for this compound Analog Discovery and Optimization

Computational chemistry and chemoinformatics are increasingly indispensable tools in natural product research. They accelerate the discovery of new compounds, aid in structure elucidation, and provide a rational basis for the design of optimized analogs. In the context of this compound, these computational approaches have been applied primarily to genome mining and the elucidation of biosynthetic pathways, which are foundational steps for analog discovery.

Research Findings:

A primary application of chemoinformatics in this area is genome mining for the discovery of biosynthetic gene clusters (BGCs). mdpi.com Software tools like antiSMASH are routinely used to analyze the genomes of Streptomyces strains, leading to the identification of putative BGCs responsible for producing furaquinocins and other secondary metabolites. nih.govmdpi.comscispace.com For example, analysis of the Streptomyces sp. Je 1-369 genome identified a furaquinocin BGC, which showed a 60% similarity to the cluster from Streptomyces sp. KO-3988. nih.gov This approach not only locates the genes for known compounds but also uncovers "silent" or cryptic BGCs that can be activated to produce entirely new analogs. researchgate.net

Computational studies have also been critical in unraveling the complex biosynthetic pathway of furaquinocins. rsc.orgrsc.orgresearchgate.net Through a combination of genetic experiments and computational analysis, researchers have detailed key steps such as a reductive deamination and a novel intramolecular hydroalkoxylation of an alkene. rsc.orgrsc.orgresearchgate.net These studies confirmed that 1,2,4,5,7-pentahydroxynaphthalene (PHN) is a key substrate for subsequent methylation, a prerequisite for the pathway-specific reactions that build the furaquinocin scaffold. rsc.orgrsc.orgresearchgate.net Understanding these enzymatic steps at a molecular level provides a blueprint for chemoenzymatic synthesis and the engineered biosynthesis of novel analogs.

Furthermore, computational chemistry plays a role in structure elucidation. When new furaquinocins like K and L were discovered, their structures were confirmed by comparing experimental NMR data with values calculated for potential isomers using tools like ACD/Labs NMR prediction software. scispace.com This validation is crucial for ensuring the correct structural assignment before proceeding with biological testing or further derivatization. While specific in silico design, docking, or QSAR studies for this compound analogs are not extensively documented in the reviewed literature, the foundational work in genome mining and biosynthetic pathway analysis paves the way for such rational design approaches in the future.

| Computational Tool/Method | Application | Significance | Reference |

|---|---|---|---|

| antiSMASH | Genome Mining | Identification of furaquinocin biosynthetic gene clusters (BGCs) in producing organisms. | nih.govmdpi.com |

| Structural & Computational Studies | Biosynthetic Pathway Elucidation | Confirmed key intermediates (e.g., PHN) and reaction mechanisms (reductive deamination, hydroalkoxylation). | rsc.orgrsc.orgresearchgate.net |

| NMR Prediction Software (e.g., ACD/Labs) | Structure Verification | Confirmed the chemical structures of newly isolated furaquinocins (e.g., Furaquinocin L) by comparing predicted vs. experimental spectra. | scispace.com |

| Chemoinformatic Models | Reaction Optimization | Used to study the effect of ligand structure on the enantioselectivity of synthetic reactions for core scaffolds. | ehu.es |

Analytical and Bioanalytical Methodologies for Furaquinocin G Research

High-Performance Liquid Chromatography (HPLC) for Furaquinocin G Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and quantification of this compound and its analogs from complex mixtures, such as fermentation broths of Streptomyces species. nih.govcore.ac.uk Reversed-phase HPLC is commonly employed, utilizing C18 columns for the separation of these moderately polar compounds. nih.govmdpi.com

The separation is typically achieved using a gradient elution system. For instance, a common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with additives like acetic acid or formic acid to improve peak shape and resolution. nih.govmdpi.comnih.gov A linear gradient, for example from a low to a high concentration of acetonitrile, allows for the effective separation of furaquinocins from other metabolites present in the crude extract. nih.govmdpi.com Detection is frequently performed using a photodiode array (PDA) detector, which can monitor multiple wavelengths simultaneously, a useful feature given the characteristic UV-Vis absorbance spectra of furaquinocins. nih.govmdpi.com Specific wavelengths, such as 210 nm, 265 nm, and 280 nm, have been used for detection and quantification. nih.govnih.govasm.org

Preparative HPLC is also a critical tool for obtaining pure this compound for structural analysis and bioactivity studies. nih.govnih.gov This involves using larger columns and higher flow rates to process larger quantities of the extract. nih.govnih.gov The purity of the isolated fractions is then often re-assessed using analytical HPLC. nih.gov

Interactive Data Table: HPLC Methods for Furaquinocin-Related Compounds

| Compound | Column | Mobile Phase | Detection | Flow Rate | Reference |

| Furaquinocin A-related metabolites | Merck Mightysil RP-18 (analytical) | Acetonitrile/Water gradient | 210 nm | 1 ml/min | nih.gov |

| Furaquinocin C | PEGASIL ODS (preparative) | 80% Methanol | 265 nm | 8 ml/min | nih.gov |

| Furaquinocin K and L | Synergi Fusion-RP (semi-preparative) | Acetonitrile/Water with 0.1% formic acid (gradient) | Not Specified | 4 mL/min | nih.gov |

| Prenylated Products | PEGASIL ODS (preparative) | 90% Acetonitrile + 0.1% acetate | Not Specified | 8 ml/min | nih.gov |

Advanced Mass Spectrometry for Metabolite Profiling and Identification of this compound-Related Compounds

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the metabolite profiling and structural elucidation of this compound and its derivatives. mdpi.comasm.orgmdpi.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.commdpi.com This is crucial for identifying new furaquinocin analogs. mdpi.com

Electrospray ionization (ESI) is a commonly used ionization technique for the analysis of furaquinocins, as it is a soft ionization method that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.commdpi.com This allows for the straightforward determination of the molecular weight of the compounds. mdpi.com

Tandem mass spectrometry (MS/MS) is employed for structural elucidation. nih.gov In this technique, a specific ion (e.g., the protonated molecule of this compound) is selected and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern provides valuable information about the structure of the molecule, such as the nature and location of substituent groups. nih.gov The combination of LC separation with MS and MS/MS analysis (LC-MS/MS) is a powerful strategy for identifying and characterizing furaquinocins and related compounds in complex biological extracts. researchgate.net

Interactive Data Table: Mass Spectrometry Data for Furaquinocin-Related Compounds

| Compound | Ionization Mode | Observed m/z | Molecular Formula | Reference |

| Flaviogeranin B1 | HRESIMS | 264.0868 [M+H]⁺ | C₁₃H₁₃NO₅ | mdpi.com |

| Furaquinocin D | Not Specified | Not Specified | C₂₂H₂₆O₆ | nih.gov |

| Furaquinocin K | Not Specified | 385.2005 [M+H]⁺ | C₂₃H₂₈O₅ | mdpi.com |

| Bromoalbofungin | TQ-MS | 599.40 [M+H]⁺ | C₂₇H₂₃BrN₂O₉ | asm.org |

Bioassay Development for Screening and Quantifying this compound Bioactivity

Bioassays are essential for discovering new furaquinocin compounds and for quantifying their biological activity. mdpi.com Given that furaquinocins have been reported to possess cytocidal activity, cell-based assays are commonly used. mdpi.comkitasato-u.ac.jp

A typical bioassay for screening involves testing crude extracts or purified compounds against a panel of cancer cell lines, such as B16 melanoma and HeLa S3 cells. kitasato-u.ac.jp The potency of the compounds is often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. mdpi.com For antibacterial activity, a gradient dilution assay in 96-well plates is a common method. mdpi.com In this assay, the compound is serially diluted and incubated with the target bacteria. mdpi.com Microbial growth can be measured by monitoring the optical density at 600 nm (OD₆₀₀). mdpi.com

The development of these assays allows for high-throughput screening of extracts from different microbial strains or from strains grown under various culture conditions, facilitating the discovery of new bioactive furaquinocins. Furthermore, these assays are crucial for structure-activity relationship (SAR) studies, where the biological activity of different furaquinocin analogs is compared to understand the influence of different functional groups on their potency. mdpi.com

Interactive Data Table: Bioactivity of Furaquinocin-Related Compounds

| Compound | Bioactivity | Assay/Cell Line | Result | Reference |

| This compound | Cytocidal | B16 Melanoma | IC₅₀: 0.08 µg/mL | kitasato-u.ac.jp |

| This compound | Cytocidal | HeLa S3 | IC₅₀: 0.22 µg/mL | kitasato-u.ac.jp |

| Furaquinocin L | Antibacterial | Staphylococcus aureus | MIC: 2.0 µg/mL | mdpi.com |

| Flaviogeranin C2 (5) | Cytotoxicity | Selected cancer cell lines | Potent activity | mdpi.com |

| Habipyranoquinone A (1) | Cytotoxicity | P388 murine leukemia cells | IC₅₀: 29 µM | researchgate.net |

| Habipyranoquinone B (2) | Antibacterial | Kocuria rhizophila | MIC: 50 µg/mL | researchgate.net |

| Habipyranoquinone B (2) | Cytotoxicity | P388 murine leukemia cells | IC₅₀: 34 µM | researchgate.net |

Future Research Directions and Translational Perspectives for Furaquinocin G

Elucidation of Remaining Enzymatic Steps and Regulatory Mechanisms in Furaquinocin G Biosynthesis

The biosynthetic pathway of furaquinocins, which are 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN)-derived meroterpenoids, has been substantially unraveled, yet opportunities for deeper understanding remain. rsc.orgrsc.org The pathway involves the formation of a THN polyketide skeleton, which undergoes a series of modifications including oxidation, methylation, prenylation, and cyclization. nih.gov A pivotal and unusual step in this process is the reductive deamination of the intermediate 8-amino-flaviolin (8-AF), which proceeds via a transient diazotization to form a hydroquinone (B1673460) intermediate, 1,2,4,5,7-pentahydroxynaphthalene (PHN). rsc.orgresearchgate.net This hydroquinone form is crucial for subsequent methylation and prenylation steps. rsc.orgrsc.org

While key enzymes in the furaquinocin (fur) gene cluster have been identified, such as the THN synthase (Fur1), monooxygenase (Fur2), aminotransferase (Fur3), and the prenyltransferase (Fur7), the precise functions and mechanisms of all associated enzymes are not fully resolved. rsc.orgnih.gov For instance, the cyclization of the prenyl moiety is catalyzed by a methyltransferase homolog in an S-adenosylmethionine-independent manner, a novel mechanism that warrants further investigation. rsc.org Future research should focus on the complete biochemical characterization of each enzyme in the fur cluster to understand its specific role, substrate specificity, and catalytic mechanism.

Furthermore, the regulatory mechanisms governing the expression of the furaquinocin gene cluster are largely unknown. Identifying pathway-specific regulators, such as the Fur22 protein, and understanding the environmental or developmental cues that trigger gene expression are critical for optimizing the production of this compound. acs.org Investigating the crosstalk between primary and secondary metabolism, particularly how the supply of precursors like malonyl-CoA and geranyl diphosphate (B83284) is regulated, will be essential for enhancing yields through metabolic engineering. researchgate.netresearchgate.net

Table 1: Key Enzymes in the Furaquinocin Biosynthetic Pathway and Areas for Future Study

| Enzyme/Protein | Proposed Function | Research Focus |

|---|---|---|

| Fur1, Fur2, Fur3 | Formation of 8-amino-flaviolin (8-AF) intermediate. rsc.orgnih.gov | Investigate substrate channeling and protein-protein interactions. |

| Fur16, Fur17 | Nitrite (B80452) biosynthesis for diazotization. rsc.orgresearchgate.net | Elucidate the regulation of nitrite supply for the deamination step. |

| Fur5 | Diazo-forming enzyme involved in converting 8-AF. rsc.org | Characterize the catalytic mechanism of this unusual enzyme. |

| Fur4, Fur6 | Putative methyltransferases. rsc.orgresearchgate.net | Confirm their roles and substrate specificity in the methylation of the hydroquinone intermediate. |

| Fur7 | Prenyltransferase attaching a geranyl group. nih.govuniprot.org | Explore its promiscuity for different polyketide and prenyl substrates to generate novel analogs. nih.govuniprot.org |

| Unknown Cyclase | Catalyzes intramolecular hydroalkoxylation of an alkene. rsc.orgrsc.org | Identify the specific enzyme and elucidate its novel cyclization mechanism. |

Discovery of New this compound-Producing Strains and Environmental Niches

Furaquinocins were originally isolated from Streptomyces sp. KO-3988. nih.govkitasato-u.ac.jp More recently, new variants, Furaquinocin K and L, were discovered from Streptomyces sp. Je 1-369, a strain isolated from the rhizosphere soil of Juniperus excelsa. nih.govscispace.com This discovery highlights that the known diversity of furaquinocin producers is likely an underrepresentation of what exists in nature.

Future research should prioritize the exploration of unique and underexplored environmental niches for novel actinomycete strains. Environments such as the rhizospheres of different plants, lichen-associated microbial communities, and marine sediments are promising sources for discovering new producers. nih.govjmb.or.kracs.org For example, genome mining of a Streptomyces isolate from a Himalayan lichen revealed a biosynthetic gene cluster with similarity to the furaquinocin cluster, suggesting the potential for discovering novel analogs from such symbiotic microorganisms. jmb.or.kr

Screening efforts should move beyond simple bioactivity assays and incorporate genome-led discovery approaches. By searching for homologs of key biosynthetic genes, such as the THN synthase (Fur1) and the prenyltransferase (Fur7), researchers can rapidly identify potential furaquinocin producers from genomic databases or newly sequenced isolates. nih.govacs.org This strategy allows for the targeted isolation of strains that may produce novel furaquinocin structures, potentially with improved bioactivities.

Table 2: Known Furaquinocin-Producing Strains and Potential Niches for Discovery

| Strain | Known Compound(s) | Isolation Source/Niche |

|---|---|---|

| Streptomyces sp. KO-3988 | Furaquinocins A-H nih.govkitasato-u.ac.jp | Soil actinomycete kitasato-u.ac.jp |

| Streptomyces reveromyceticus SN-593 | Furaquinocin rsc.org | Soil actinomycete |

| Streptomyces sp. Je 1-369 | Furaquinocins K, L nih.gov | Rhizosphere of Juniperus excelsa nih.govscispace.com |

| Streptomyces sp. NP160 | Putative Furaquinocin (from BGC) jmb.or.kr | Himalayan lichen jmb.or.kr |

Development of Advanced Synthetic Strategies for Complex this compound Analogs

The total synthesis of several furaquinocins has been successfully achieved, providing a foundation for the chemical production of these complex molecules. titech.ac.jpacs.org These syntheses have often employed modular strategies, allowing for the construction of the core dihydrobenzofuran and naphthoquinone moieties separately before their assembly. acs.orgmedchemexpress.com Key chemical transformations have included palladium-catalyzed dynamic kinetic asymmetric transformations (DYKAT), reductive Heck cyclizations, and the use of squaric acid derivatives to construct the quinone ring. acs.orgresearchgate.netrsc.org

While these routes are elegant, future efforts must focus on developing more efficient and flexible synthetic strategies to enable the rapid generation of a diverse library of this compound analogs. This is crucial for conducting detailed structure-activity relationship (SAR) studies. Advanced synthetic goals should include:

Improving Step Economy: Developing more convergent and concise routes that reduce the total number of synthetic steps.

Enhancing Stereocontrol: Refining methods for the diastereoselective installation of stereocenters, such as through advanced Sakurai allylations or asymmetric cyclization reactions. acs.orgresearchgate.net

Late-Stage Functionalization: Creating synthetic pathways that allow for the modification of the furaquinocin scaffold at late stages, enabling the introduction of various chemical groups to probe biological interactions.

Biocatalysis and Chemoenzymatic Synthesis: Integrating biosynthetic enzymes, such as the promiscuous prenyltransferase Fur7 or the novel cyclases, into synthetic workflows. nih.govnih.gov This chemoenzymatic approach could offer unparalleled selectivity and efficiency for certain transformations that are challenging to achieve with traditional chemical reagents.

By developing these advanced synthetic toolkits, chemists can systematically modify different parts of the this compound structure—the naphthoquinone core, the dihydrofuran ring, and the isoprenoid side chain—to create novel analogs with potentially enhanced potency, selectivity, or improved pharmacological properties.

Integration of Omics Technologies for Systems-Level Understanding of this compound Biology

A holistic, systems-level understanding of this compound requires the integration of multiple "omics" technologies. nih.gov While genomics has already proven invaluable for identifying biosynthetic gene clusters (BGCs) in various Streptomyces strains, a multi-omics approach will provide deeper insights into the regulation, biosynthesis, and physiological role of this metabolite. nih.govjmb.or.krnih.gov

Genomics: Continued genome mining of diverse microbial sources will undoubtedly uncover novel furaquinocin-type BGCs. jmb.or.kracs.org Comparative genomics can reveal evolutionary relationships between different meroterpenoid pathways and highlight key enzymes responsible for structural diversification. rsc.org

Transcriptomics (RNA-Seq): By analyzing the gene expression profiles of producing strains under different conditions, transcriptomics can identify the specific triggers for furaquinocin biosynthesis. It can also help delineate the boundaries of the BGC and identify co-regulated genes, including transporters and resistance mechanisms.

Proteomics: This technology can quantify the abundance of biosynthetic enzymes, regulatory proteins, and other proteins whose expression is correlated with furaquinocin production. researchgate.net This provides a direct link between gene expression and the protein machinery responsible for synthesizing the compound.

Metabolomics: LC-MS-based metabolomics can be used to track the accumulation of biosynthetic intermediates and the final product, providing a real-time view of the pathway's flux. ucc.ie It is also a powerful tool for identifying new, low-abundance furaquinocin analogs that might be missed by traditional purification methods. ntu.edu.sg

By integrating these datasets, researchers can build comprehensive models of this compound biology. researchgate.net This systems biology approach will not only clarify the compound's natural function for the producing organism—be it in chemical defense, signaling, or development asm.org—but will also provide a rational basis for targeted strain engineering to improve titers and generate novel, medicinally relevant derivatives. acs.org

Q & A

Basic Research Questions

Q. What experimental methods are critical for elucidating the structural and physicochemical properties of Furaquinocin G?

- Methodological Answer : Structural characterization requires X-ray crystallography for absolute stereochemical determination and high-resolution NMR (1H, 13C, 2D-COSY) for resolving complex proton environments in polycyclic systems. Physicochemical properties (e.g., melting point: 402.17°C, density: 1.38 g/cm³) should be validated using differential scanning calorimetry (DSC) and gas chromatography-mass spectrometry (GC-MS) .

Q. How can researchers design assays to evaluate the cytotoxic activity of this compound?